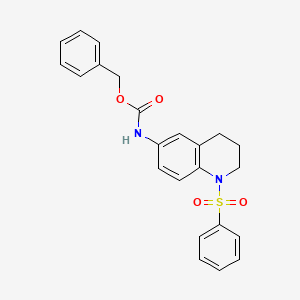
Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is a complex organic compound. It is a type of carbamate, which are organic compounds derived from carbamic acid . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions .
Synthesis Analysis
The synthesis of carbamates involves amination (carboxylation) or rearrangement . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis
The molecular structure of “this compound” is complex and would be composed of multiple functional groups including a benzyl group, a carbamate group, and a phenylsulfonyl group .Chemical Reactions Analysis
Carbamates exhibit typical reactions of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, carbamates are generally soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .科学的研究の応用
Asymmetric Synthesis and Chemical Transformations
The diastereoselective addition of chiral acetals to various imines, including sulfonylimines, has been developed as a key step in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines. This process involves a series of transformations, including cyclization and cleavage of protective groups, to yield enantiomerically pure dihydroisoquinolines, showcasing the potential of sulfonyl-containing compounds in stereocontrolled synthesis (Wünsch & Nerdinger, 1999).
Antiallergic and Antitumor Activities
Substitution patterns on quinoline derivatives significantly impact their biological activities. For instance, the substitution of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid by acetyl, benzoyl, and phenylsulfonyl substituents enhances antiallergic activity. Additionally, the incorporation of benzoyl moiety into a tetracyclic structure further increases activity, highlighting the potential therapeutic applications of these compounds (Erickson et al., 1978).
Novel cyclic arylsulfonylureas have been synthesized and evaluated for their antitumor activity, demonstrating significant inhibition against various cancer cell lines. These compounds' activity underscores the potential of sulfonyl-containing compounds in cancer therapy development (El-Deeb et al., 2010).
Fluorescence and Optical Applications
The development of fluorescent probes for detecting reducing agents such as DTT highlights the versatility of sulfonyl and carbamate derivatives in biochemistry and biomedicine. These compounds exhibit rapid response, selectivity, and have been successfully employed in cellular imaging, demonstrating their utility in biological research and diagnostics (Sun et al., 2018).
作用機序
Safety and Hazards
将来の方向性
The future directions in the study and application of “Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” could involve its use in the synthesis of more complex organic compounds. For instance, carbamates are essential for the synthesis of peptides , and there is ongoing research into more efficient methods for their synthesis .
特性
IUPAC Name |
benzyl N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(29-17-18-8-3-1-4-9-18)24-20-13-14-22-19(16-20)10-7-15-25(22)30(27,28)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXFVJKMFOFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

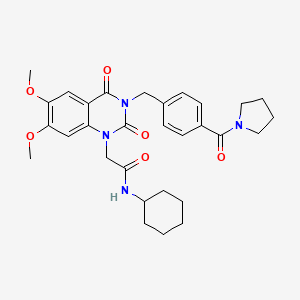
![4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether](/img/structure/B2758499.png)

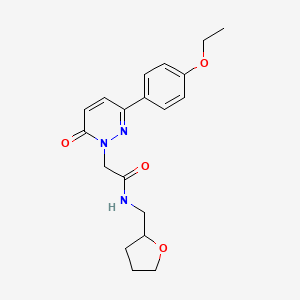
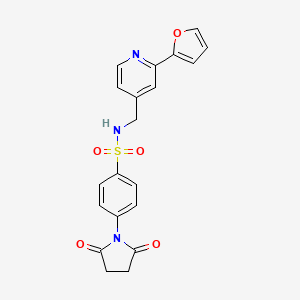
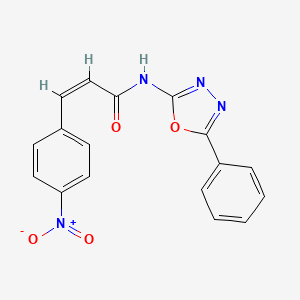

![6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2758512.png)
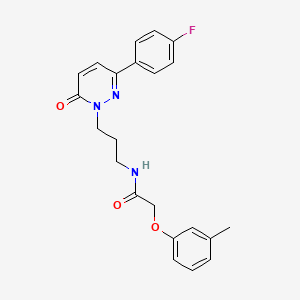
![N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2758514.png)
![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758515.png)
![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758519.png)
